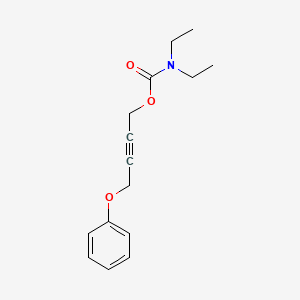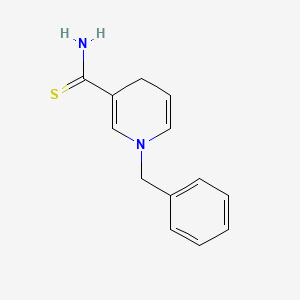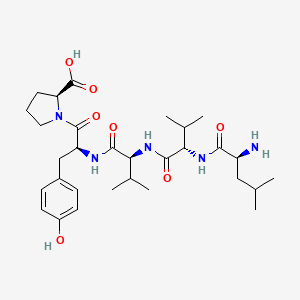![molecular formula C34H57P3 B14277197 [(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane) CAS No. 136667-81-7](/img/structure/B14277197.png)
[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is an organophosphorus compound with the molecular formula C34H57P3. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine can be synthesized through a multi-step process involving the reaction of phenylphosphine with 2-(dicyclohexylphosphino)ethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl and phosphino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are essential in catalysis and material science.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is utilized in industrial catalysis, particularly in processes such as hydroformylation, hydrogenation, and cross-coupling reactions.
Wirkmechanismus
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine exerts its effects primarily through its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is unique due to its bulky dicyclohexylphosphino groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. Similar compounds include:
Bis(2-diphenylphosphinoethyl)phenylphosphine: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Tris[2-(diphenylphosphino)ethyl]phosphine: Contains three diphenylphosphinoethyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: A related compound with two dicyclohexylphosphino groups attached to an ethane backbone.
These similar compounds differ in their steric and electronic properties, which affect their reactivity and the types of metal complexes they form.
Eigenschaften
CAS-Nummer |
136667-81-7 |
|---|---|
Molekularformel |
C34H57P3 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-[2-dicyclohexylphosphanylethyl(phenyl)phosphanyl]ethyl]phosphane |
InChI |
InChI=1S/C34H57P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1,6-7,16-17,31-34H,2-5,8-15,18-29H2 |
InChI-Schlüssel |
YAGPHAFURGJQNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(CCP(CCP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


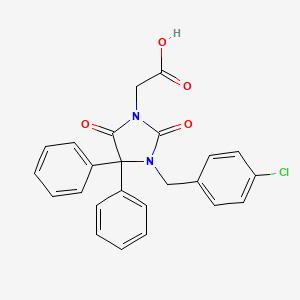
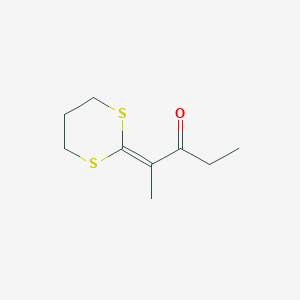





![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
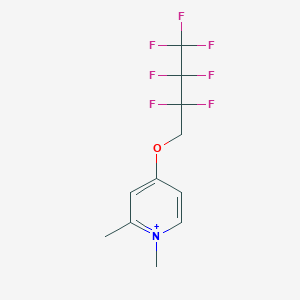
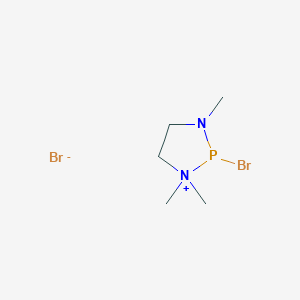
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
